5-[(2-Nitrophenyl)methyl]-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Nitrophenyl)methyl]-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a nitrophenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Nitrophenyl)methyl]-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-nitrobenzyl bromide and ethyl acetoacetate.
Formation of Intermediate: The reaction of 2-nitrobenzyl bromide with ethyl acetoacetate in the presence of a base such as potassium carbonate in ethanol yields an intermediate compound.
Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring.
Carboxylation: The final step involves the carboxylation of the pyrazole ring to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Nitrophenyl)methyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Acid Catalysts: Sulfuric acid or hydrochloric acid for esterification reactions.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyrazoles: Substitution reactions yield various substituted pyrazoles.
Esters: Esterification reactions yield ester derivatives of the compound.
Scientific Research Applications
5-[(2-Nitrophenyl)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-Nitrophenyl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
5-[(2-Nitrophenyl)methyl]-1H-pyrazole-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
5-[(2-Aminophenyl)methyl]-1H-pyrazole-4-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
5-[(2-Methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
5-[(2-Nitrophenyl)methyl]-1H-pyrazole-4-carboxylic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[(2-nitrophenyl)methyl]-1H-pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-11(16)8-6-12-13-9(8)5-7-3-1-2-4-10(7)14(17)18/h1-4,6H,5H2,(H,12,13)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYQFLACUPKEBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=C(C=NN2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.